9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate

Catalog No.
S3356928
CAS No.
62731-43-5
M.F
C9H14BF3O3S
M. Wt
270.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesul...

CAS Number

62731-43-5

Product Name

9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate

IUPAC Name

9-borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate

Molecular Formula

C9H14BF3O3S

Molecular Weight

270.08 g/mol

InChI

InChI=1S/C9H14BF3O3S/c11-9(12,13)17(14,15)16-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2

InChI Key

NXHUKDCGEGEZCX-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

B1(C2CCCC1CCC2)OS(=O)(=O)C(F)(F)F

Organic Synthesis

9-BBN-Triflate is a valuable reagent in organic synthesis due to its ability to act as a Lewis acid. Its unique structure, with a boron atom bonded to a cage-like hydrocarbon and a trifluoromethanesulfonate (triflate) group, allows it to activate various organic molecules for further reactions. One prominent application is hydroboration, where 9-BBN-Triflate reacts with alkenes (double carbon bonds) to form organoboranes. These organoboranes can then be transformed into a wide range of functional groups, such as alcohols, amines, and alkanes [PubChem, National Institutes of Health (.gov) ""].

Asymmetric Catalysis

The Lewis acidity of 9-BBN-Triflate can also be leveraged in asymmetric catalysis. By combining it with chiral ligands (molecules with a specific handedness), chemists can achieve stereoselective reactions, meaning they can control the formation of specific stereoisomers (3D arrangements of atoms) in a molecule. This ability is crucial for synthesizing complex molecules with desired biological activity [ScienceDirect ""].

Dates

Modify: 2023-08-19

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